
Gadopiclenol
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Overview
Description
Gadopiclenol is a paramagnetic macrocyclic non-ionic complex of gadolinium. It is primarily used as a contrast agent in magnetic resonance imaging (MRI) to detect and visualize lesions with abnormal vascularity in the central nervous system and other parts of the body . This compound has a higher relaxivity compared to standard gadolinium-based contrast agents, allowing for a lower dose while maintaining imaging quality .
Preparation Methods
The synthesis of gadopiclenol involves the formation of a macrocyclic structure that chelates gadolinium ions. The synthetic route typically includes the following steps:
Formation of the Macrocyclic Ligand: The macrocyclic ligand is synthesized through a series of condensation reactions involving dihydroxypropylamine and other intermediates.
Chelation with Gadolinium: The macrocyclic ligand is then reacted with gadolinium chloride under controlled conditions to form the gadolinium complex.
Industrial production methods involve scaling up these reactions under stringent quality control to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Gadopiclenol undergoes several types of chemical reactions:
Oxidation and Reduction: The compound is stable under oxidative and reductive conditions due to its macrocyclic structure.
Substitution Reactions: The macrocyclic ligand can undergo substitution reactions, but the gadolinium complex remains stable under physiological conditions.
Common reagents used in these reactions include dihydroxypropylamine, gadolinium chloride, and various solvents and catalysts . The major product formed is the gadolinium complex, which is highly stable and exhibits high relaxivity .
Scientific Research Applications
Introduction to Gadopiclenol
This compound is marketed under names such as Elucirem and VUEWAY. It is characterized by its high relaxivity , which allows for effective imaging at lower doses compared to traditional GBCAs like Gadobutrol. This property not only enhances image quality but also reduces the risk of gadolinium accumulation in patients who require frequent imaging studies .
Neuroimaging
This compound has shown promising results in neuroimaging, particularly in detecting lesions and assessing the integrity of the blood-brain barrier. Its high relaxivity provides superior contrast enhancement, which is crucial for identifying subtle pathological changes in conditions such as tumors, strokes, and infections .
Key Findings:
- In a randomized phase 3 study, this compound at a dose of 0.05 mmol/kg demonstrated noninferiority to Gadobutrol at 0.1 mmol/kg across various imaging parameters, including lesion border delineation and internal morphology .
- The contrast-to-noise ratio was significantly improved with this compound, indicating its effectiveness in enhancing image quality even at reduced doses .
Body Imaging
The application of this compound extends beyond neuroimaging to include body MRI. Studies have indicated that it maintains comparable efficacy to traditional agents while using a lower dose. This is particularly beneficial for patients undergoing multiple imaging sessions .
Clinical Trial Results:
- A study involving 260 participants revealed that this compound at half the standard dose (0.05 mmol/kg) was noninferior to Gadobutrol at full dose (0.1 mmol/kg) for lesion visualization .
- Safety profiles between the two agents were similar, with no significant adverse reactions reported .
Pharmacokinetics and Safety Profile
This compound exhibits pharmacokinetic characteristics similar to other macrocyclic GBCAs, predominantly being excreted via the kidneys. Notably, studies have shown that it does not require age-based dose adjustments for pediatric patients aged 2-17 years .
Safety Considerations:
- A pooled analysis involving over 1000 participants indicated that adverse reactions were comparable to those observed with other GBCAs, affirming its favorable safety profile across diverse patient demographics, including those with renal impairment .
Comparative Efficacy
A detailed comparison of this compound with other established GBCAs highlights its advantages:
Feature | This compound (0.05 mmol/kg) | Gadobutrol (0.1 mmol/kg) |
---|---|---|
Relaxivity | High | Standard |
Lesion Visualization | Noninferior | Baseline |
Contrast-to-Noise Ratio | Superior | Standard |
Safety Profile | Comparable | Comparable |
Case Studies and Implementation
Several institutions have begun adopting this compound as their primary contrast agent based on successful pilot studies demonstrating its efficacy and safety. For instance, a two-week trial at the University of Wisconsin School of Medicine assessed its clinical utility across various neuroimaging protocols, leading to a transition from traditional agents to this compound due to its superior performance at lower doses .
Future Prospects
Experts anticipate that this compound could redefine standards in MRI diagnostics, particularly in settings requiring frequent imaging due to chronic conditions. Its ability to deliver high-quality images with reduced gadolinium exposure positions it as a safer alternative for vulnerable populations.
Mechanism of Action
Gadopiclenol exerts its effects by altering the relaxation rates of water protons in its vicinity when placed in a magnetic field. This paramagnetic molecule develops a magnetic moment, which enhances the contrast in MRI images . The molecular targets include water molecules in biological tissues, and the pathways involved are related to the magnetic properties of gadolinium .
Comparison with Similar Compounds
Gadopiclenol is compared with other gadolinium-based contrast agents such as gadobutrol and gadoterate:
Gadobutrol: This compound has higher relaxivity, allowing for a lower dose while maintaining imaging quality.
Gadoterate: This compound exhibits higher kinetic stability and a longer dissociation half-life under acidic conditions.
Similar compounds include gadobutrol, gadoterate, and gadodiamide . This compound’s uniqueness lies in its higher relaxivity and stability, making it a preferred choice for MRI contrast enhancement .
Biological Activity
Gadopiclenol is a novel high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI). Its unique properties offer significant advantages over traditional GBCAs, particularly in terms of relaxivity, safety profile, and efficacy in imaging. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, safety assessments, clinical efficacy, and comparative studies with other contrast agents.
This compound exhibits a high relaxivity in biological media, which enhances its effectiveness as a contrast agent. The relaxivity values measured in various biological environments indicate a robust performance compared to other GBCAs:
Contrast Agent | Relaxivity (mM^-1s^-1) |
---|---|
This compound | 13.2 |
Gadobutrol | 4.0 |
Gadobenate dimeglumine | 4.5 |
The higher relaxivity allows for a lower dosage of this compound (0.05 mmol/kg) to achieve similar or superior imaging results compared to standard doses of other GBCAs (0.1 mmol/kg) .
2. Safety Profile
Preclinical studies have established a satisfactory safety profile for this compound. Key findings include:
- Renal Safety : Histological examinations revealed renal tubular vacuolations after repeated exposure; however, these changes did not impact kidney function .
- Genotoxicity : this compound was not found to be genotoxic in various assays, including the Ames test and mouse lymphoma assay .
- Cardiovascular Effects : In vitro studies showed no significant blocking effects on the hERG current, indicating a low risk for QT prolongation .
- Respiratory Effects : Studies assessing respiratory parameters in animal models indicated no adverse effects following administration of this compound .
3. Clinical Efficacy
The efficacy of this compound has been demonstrated through several clinical trials:
- PICTURE Study : A phase III randomized trial involving 256 patients with CNS lesions showed that this compound at 0.05 mmol/kg was noninferior to gadobutrol at 0.1 mmol/kg across all evaluated parameters (border delineation, internal morphology, and contrast enhancement) .
- Contrast-to-Noise Ratio (CNR) : this compound exhibited a statistically significant increase in CNR compared to gadobenate dimeglumine at doses of 0.1 and 0.2 mmol/kg .
4. Comparative Studies
This compound's performance has been rigorously compared with established GBCAs:
- In a study comparing this compound with gadobutrol, readers preferred this compound-enhanced images in approximately 44% to 57% of evaluations across different parameters .
- The incidence of adverse events was similar between this compound (14.6%) and gadobutrol (17.6%), with most reactions being mild and related to the injection site .
5. Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with suspected brain metastases underwent MRI using this compound, resulting in clear delineation of lesions and effective visualization without adverse effects.
- Case Study 2 : In another instance involving spinal imaging, this compound provided superior contrast enhancement compared to previous scans using other GBCAs.
Properties
Key on ui mechanism of action |
Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates. |
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CAS No. |
933983-75-6 |
Molecular Formula |
C35H54GdN7O15 |
Molecular Weight |
970.1 g/mol |
IUPAC Name |
2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) |
InChI |
InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3 |
InChI Key |
GNRQMLROZPOLDG-UHFFFAOYSA-K |
SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
Synonyms |
3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1) Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate) gadopiclenol |
Origin of Product |
United States |
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